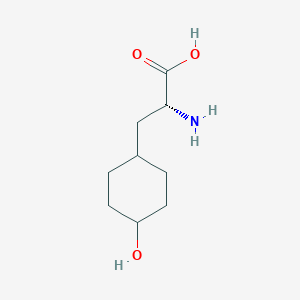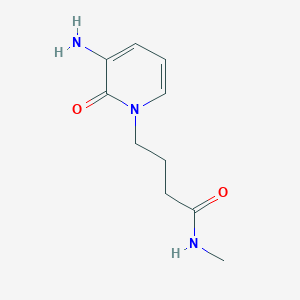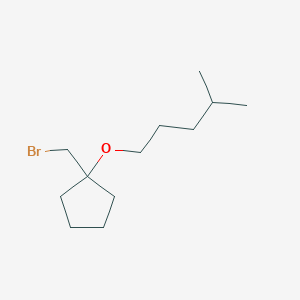
1-(Bromomethyl)-1-((4-methylpentyl)oxy)cyclopentane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(Bromomethyl)-1-((4-methylpentyl)oxy)cyclopentane is an organic compound characterized by a bromomethyl group attached to a cyclopentane ring, which is further substituted with a 4-methylpentyl group via an ether linkage
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with cyclopentanol and 4-methylpentanol.
Ether Formation: Cyclopentanol is reacted with 4-methylpentanol in the presence of an acid catalyst to form 1-((4-methylpentyl)oxy)cyclopentane.
Bromination: The resulting ether is then subjected to bromination using N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) to introduce the bromomethyl group, yielding this compound.
Industrial Production Methods: Industrial production may involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and advanced purification techniques such as distillation and chromatography may be employed.
Types of Reactions:
Substitution Reactions: The bromomethyl group can undergo nucleophilic substitution reactions, where the bromine atom is replaced by various nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction Reactions: Reduction of the bromomethyl group can yield the corresponding methyl derivative.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium azide (NaN₃), potassium thiocyanate (KSCN), or sodium methoxide (NaOCH₃) in polar aprotic solvents like dimethylformamide (DMF).
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) in anhydrous solvents.
Major Products:
Substitution: Formation of azides, thiocyanates, or ethers.
Oxidation: Formation of alcohols or ketones.
Reduction: Formation of methyl derivatives.
Aplicaciones Científicas De Investigación
1-(Bromomethyl)-1-((4-methylpentyl)oxy)cyclopentane has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: Potential precursor for the development of pharmaceutical compounds.
Material Science: Utilized in the synthesis of polymers and advanced materials.
Biological Studies: Investigated for its biological activity and potential therapeutic effects.
Mecanismo De Acción
The mechanism of action of 1-(Bromomethyl)-1-((4-methylpentyl)oxy)cyclopentane depends on the specific reactions it undergoes. In nucleophilic substitution reactions, the bromine atom is displaced by a nucleophile, forming a new bond. The compound’s reactivity is influenced by the electron-withdrawing effect of the bromine atom and the steric hindrance of the cyclopentane ring.
Comparación Con Compuestos Similares
1-(Chloromethyl)-1-((4-methylpentyl)oxy)cyclopentane: Similar structure but with a chloromethyl group instead of a bromomethyl group.
1-(Bromomethyl)-1-((4-ethylpentyl)oxy)cyclopentane: Similar structure but with a 4-ethylpentyl group instead of a 4-methylpentyl group.
Propiedades
Fórmula molecular |
C12H23BrO |
|---|---|
Peso molecular |
263.21 g/mol |
Nombre IUPAC |
1-(bromomethyl)-1-(4-methylpentoxy)cyclopentane |
InChI |
InChI=1S/C12H23BrO/c1-11(2)6-5-9-14-12(10-13)7-3-4-8-12/h11H,3-10H2,1-2H3 |
Clave InChI |
SEWFIANZHKPONK-UHFFFAOYSA-N |
SMILES canónico |
CC(C)CCCOC1(CCCC1)CBr |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



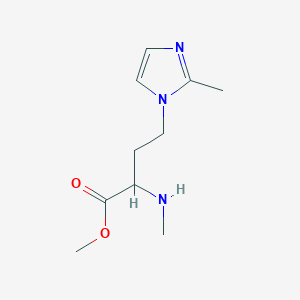
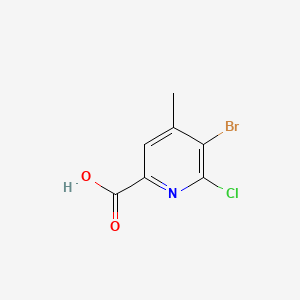
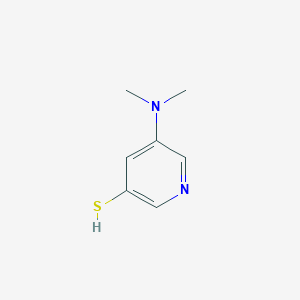
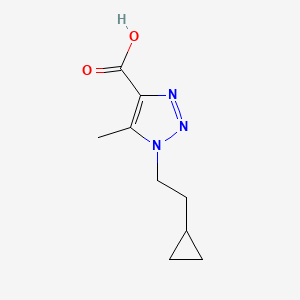
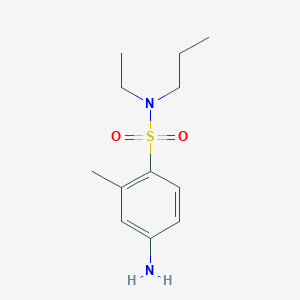
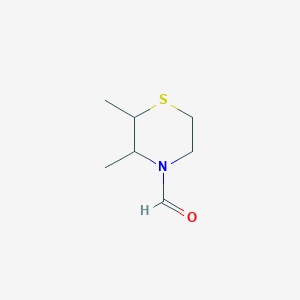
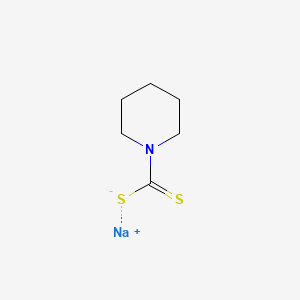
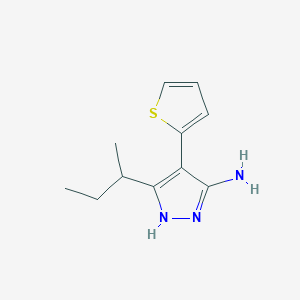

![Alpha-[(methylamino)methyl]-1h-pyrazole-3-methanol](/img/structure/B13628558.png)
